molecular formula C15H24O B12676616 3-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol CAS No. 85866-11-1

3-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol

Cat. No.: B12676616
CAS No.: 85866-11-1
M. Wt: 220.35 g/mol
InChI Key: JGRFFEIFPHSPDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol is a complex organic compound known for its unique structure and properties. It is characterized by a decahydro-7-methyl-1,4-methanonaphthalene core with an allyl group and a hydroxyl group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the hydrogenation of a precursor compound, followed by allylation and hydroxylation reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions. This approach allows for efficient production while maintaining the quality of the final product. The use of advanced purification techniques, such as chromatography, ensures that the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, and substituted derivatives of the original compound.

Scientific Research Applications

3-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, while the allyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications .

Properties

CAS No.

85866-11-1

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

5-methyl-10-prop-2-enyltricyclo[6.2.1.02,7]undecan-4-ol

InChI

InChI=1S/C15H24O/c1-3-4-10-6-11-7-13(10)14-8-15(16)9(2)5-12(11)14/h3,9-16H,1,4-8H2,2H3

InChI Key

JGRFFEIFPHSPDF-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C3CC(C(C3)C2CC1O)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.